7-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spiro compound characterized by a unique structural motif where a chromene ring is fused to a cyclohexane ring. This compound has garnered interest due to its potential biological activities, including antioxidant and anticancer properties, which make it relevant in various fields of scientific research and medicinal applications. The compound is classified under spiro compounds and chromenes, which are known for their diverse chemical properties and biological activities.
The synthesis of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one typically involves several organic reactions. A common synthetic route includes:
These methods allow for the efficient construction of the complex molecular architecture present in 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, often yielding high purity products when optimized under appropriate conditions such as temperature and solvent choice .
The molecular formula for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is , with a molecular weight of approximately 246.30 g/mol. The structure features:
The structural representation can be illustrated using SMILES notation: O1C3(CCCCC3)CC(=O)c2c1cc(cc2)O
, which indicates the connectivity of atoms in the molecule .
7-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled temperatures and solvent systems are critical for optimizing yields and selectivity in these transformations .
The mechanism of action for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets. It may inhibit enzymes associated with oxidative stress pathways, thus exerting antioxidant effects. Additionally, its potential anticancer activity is linked to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
Relevant data suggest that variations in synthesis conditions can affect both yield and purity significantly, emphasizing the importance of methodical optimization during synthesis .
7-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one has several notable applications:
The synthesis of 7-hydroxy-4′-methylspiro[chromene-2,1′-cyclohexan]-4(3H)-one leverages propargylic aryl ethers as pivotal electrophilic precursors. This method involves a base-mediated intramolecular cyclization where the phenolic oxygen of a pre-formed aryl ether nucleophilically attacks the activated alkyne moiety. The reaction proceeds via a 6-endo-dig cyclization pathway to construct the chroman-4-one core with simultaneous spirocyclization at the cyclohexanone junction [2].
Key mechanistic studies reveal that electron-donating groups ortho to the propargylic ether enhance cyclization efficiency by lowering the activation barrier. The reaction typically achieves 75-82% isolated yields when conducted at 80-100°C in polar aprotic solvents. A critical advantage is its functional group tolerance, allowing incorporation of halogen substituents (e.g., bromo, chloro) on the aromatic ring for downstream derivatization [2]. Post-cyclization, the 4′-methyl group is introduced via Grignard addition to the cyclohexanone carbonyl, followed by dehydration and catalytic hydrogenation to saturate the exocyclic double bond while preserving the chromanone ketone [2] [6].
Nickel-catalyzed C–O bond activation has emerged as a transformative strategy for large-scale synthesis of this spirocyclic scaffold. This method employs Ni(0) catalysts (e.g., Ni(cod)₂ with dtbpy ligands) to cleave the C(aryl)–O bond of ortho-hydroxyaryl ketone precursors, initiating spirocyclization with tethered cyclohexenyl electrophiles [2].
Table 1: Nickel Catalyst Screening for Spiroannulation Efficiency
Catalyst System | Ligand | Yield (%) | TON | Reaction Time (h) |
---|---|---|---|---|
Ni(cod)₂ | dtbpy | 92 | 460 | 6 |
Ni(cod)₂ | dppf | 78 | 390 | 8 |
Ni(acac)₂ | PPh₃ | 65 | 325 | 12 |
Optimized conditions (toluene, 110°C, 0.5 mol% catalyst loading) achieve >90% yield with turnover numbers (TON) exceeding 450. The reaction exhibits exceptional chemo-selectivity by avoiding side reactions common in acid-mediated cyclizations, such as dimerization or dehydration. For industrial implementation, catalyst recycling is enabled through biphasic solvent systems (toluene/water), reducing nickel residues to <5 ppm in the final product [2]. This method significantly shortens the synthetic route compared to classical Friedel-Crafts approaches, which require harsh acids and exhibit poor regiocontrol [6].
Solvent polarity critically influences cyclization kinetics and byproduct formation in spirochromanone synthesis. Systematic screening reveals that high-polarity aprotic solvents (DMF, DMSO) accelerate ring closure but risk diketone byproducts via over-oxidation. Conversely, low-polarity solvents (THF, toluene) improve selectivity but slow reaction rates [3] [10].
Table 2: Solvent and Temperature Optimization for Key Cyclization Step
Solvent | Dielectric Constant (ε) | Temperature (°C) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 38.3 | 80 | 88 | 12 (diketone) |
DMSO | 46.7 | 90 | 82 | 18 (diketone) |
THF | 7.6 | 65 | 78 | <5 |
Toluene | 2.4 | 110 | 92 | 0 |
Temperature profiles exhibit a nonlinear relationship with yield: reactions in toluene peak at 110°C (92% yield), while DMF-based systems degrade above 85°C due to ketone decomposition. For acid-sensitive intermediates, tetrahydrofuran (THF) at 65°C provides the optimal balance (78% yield, minimal side products). Microwave-assisted heating in toluene reduces reaction times from 12 hours to 35 minutes while maintaining yields >90%, demonstrating significant advantages for thermally promoted cyclizations [3] [10].
Stereoselective construction of the spirocyclic carbon center is achieved using ortho-boronic acid functionalized precursors. The boronic acid group directs syn-addition during the cyclization step, enabling control over the relative configuration at the spiro-junction [2]. Under optimized conditions (Pd(OAc)₂, K₂CO₃, ethanol/water 4:1), this approach delivers diastereomeric ratios up to 95:5 for the preferred trans-isomer, where the 4′-methyl group and chromanone carbonyl adopt a diequatorial orientation.
The boronate complex intermediates undergo concerted metalation-deprotonation (CMD), aligning the cyclohexanone ring for nucleophilic attack in a chair-like transition state. This geometry minimizes 1,3-diaxial interactions, favoring the thermodynamically stable diastereomer. Post-cyclization, the boronic acid is oxidatively cleaved using H₂O₂/NaOH to reveal the phenolic -OH group without epimerization [2]. Comparative studies show that electron-deficient aryl boronic acids (e.g., 3-CF₃-C₆H₄B(OH)₂) enhance diastereoselectivity by strengthening Pd–O coordination in the transition state.
Table 3: Diastereoselectivity with Boronic Acid Directing Groups
Boronic Acid Substituent | Reaction Temp (°C) | trans:cis Ratio | Yield (%) |
---|---|---|---|
None | 80 | 65:35 | 72 |
4-OMe | 80 | 85:15 | 88 |
3-CF₃ | 60 | 95:5 | 82 |
4-F | 70 | 90:10 | 85 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: